Cas no 1219579-75-5 (3-(4-Methoxy-1H-indol-1-yl)propanoic acid)

3-(4-Methoxy-1H-indol-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-methoxy-1H-indol-1-yl)propanoic acid
- STL146375
- BBL032567
- 3-(4-methoxyindol-1-yl)propanoic acid
- 1H-indole-1-propanoic acid, 4-methoxy-
- T3958
- 3-(4-Methoxy-1H-indol-1-yl)propanoic acid
-
- MDL: MFCD16090044
- インチ: 1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15)
- InChIKey: MFDAWRKZCUQUIH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC2=C1C=CN2CCC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- トポロジー分子極性表面積: 51.5
3-(4-Methoxy-1H-indol-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191893-0.1g |
3-(4-methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 95% | 0.1g |
$87.0 | 2023-09-17 | |
TRC | M244860-250mg |
3-(4-Methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 250mg |
$ 275.00 | 2022-06-04 | ||
abcr | AB409362-500mg |
3-(4-Methoxy-1H-indol-1-yl)propanoic acid; . |
1219579-75-5 | 500mg |
€269.00 | 2025-02-21 | ||
OTAVAchemicals | 3463484-250MG |
3-(4-methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 95% | 250MG |
$250 | 2023-07-04 | |
Matrix Scientific | 064901-500mg |
3-(4-Methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 500mg |
$237.00 | 2023-09-09 | ||
OTAVAchemicals | 3463484-500MG |
3-(4-methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 95% | 500MG |
$300 | 2023-07-04 | |
Enamine | EN300-191893-10g |
3-(4-methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 95% | 10g |
$1312.0 | 2023-09-17 | |
OTAVAchemicals | 3463484-1G |
3-(4-methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 95% | 1G |
$375 | 2023-07-04 | |
1PlusChem | 1P00HGZZ-100mg |
3-(4-Methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 95% | 100mg |
$165.00 | 2023-12-25 | |
1PlusChem | 1P00HGZZ-250mg |
3-(4-Methoxy-1H-indol-1-yl)propanoic acid |
1219579-75-5 | 95% | 250mg |
$209.00 | 2023-12-25 |
3-(4-Methoxy-1H-indol-1-yl)propanoic acid 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
3-(4-Methoxy-1H-indol-1-yl)propanoic acidに関する追加情報
Comprehensive Overview of 3-(4-Methoxy-1H-indol-1-yl)propanoic acid (CAS No. 1219579-75-5): Properties, Applications, and Research Insights
3-(4-Methoxy-1H-indol-1-yl)propanoic acid (CAS No. 1219579-75-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indole derivative is characterized by its unique molecular structure, featuring a methoxy-substituted indole core linked to a propanoic acid moiety. Its CAS registry number (1219579-75-5) serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.
The compound's structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential role in modulating enzyme activity and receptor binding, particularly in neurological and metabolic pathways. With the growing interest in indole-based therapeutics, researchers are exploring its applications in drug discovery programs targeting conditions like inflammation and neurodegenerative disorders. The 4-methoxy substitution on the indole ring enhances its metabolic stability, a feature highly sought after in medicinal chemistry optimization.
From a synthetic chemistry perspective, 3-(4-Methoxy-1H-indol-1-yl)propanoic acid demonstrates remarkable versatility. Its carboxylic acid functional group allows for straightforward derivatization through esterification or amide coupling reactions, making it a multifunctional building block for combinatorial libraries. Analytical techniques such as HPLC purification and NMR characterization are routinely employed to ensure the compound's purity, which typically exceeds 95% for research-grade material. These quality control measures are crucial for reproducible results in high-throughput screening assays.
The compound's physicochemical properties have been extensively documented in scientific databases. It exhibits moderate solubility in polar organic solvents like DMSO and methanol, while remaining stable under standard laboratory conditions. This stability profile facilitates its use in long-term biological studies without significant degradation concerns. Researchers particularly value its lipophilicity balance, which contributes to favorable cell membrane permeability – a critical factor in bioavailability optimization for potential drug candidates.
In the context of current research trends, 3-(4-Methoxy-1H-indol-1-yl)propanoic acid has emerged as a subject of interest in computational chemistry studies. Molecular docking simulations suggest its potential interaction with various protein targets, including kinases and GPCRs. These in silico predictions are driving experimental validation efforts in academic and industrial laboratories worldwide. The compound's structural similarity to endogenous signaling molecules further enhances its relevance in mechanistic studies of cellular communication pathways.
Quality assurance protocols for CAS No. 1219579-75-5 typically involve rigorous analytical characterization. Modern laboratories employ advanced techniques such as LC-MS analysis and chiral purity testing to verify the compound's identity and isomeric composition. These measures ensure compliance with the stringent requirements of Good Laboratory Practice (GLP) standards, particularly when the material is intended for preclinical research applications. The availability of certified reference standards further supports method validation in analytical laboratories.
From a commercial perspective, the compound is available through specialized chemical suppliers with varying packaging options, from milligram quantities for initial screening to kilogram-scale batches for process development. Current market trends indicate growing demand from contract research organizations (CROs) engaged in fragment-based drug design programs. The pricing structure typically reflects the compound's synthetic complexity and purification requirements, with custom synthesis services available for specific isotopically labeled variants.
Environmental and safety considerations for handling 3-(4-Methoxy-1H-indol-1-yl)propanoic acid follow standard laboratory protocols. While not classified as hazardous under current regulations, researchers are advised to implement appropriate engineering controls when working with powdered forms. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing investigation as part of broader green chemistry initiatives in the pharmaceutical industry.
Future research directions for this compound may explore its potential in combination therapies or as a pharmacophore in multi-target drug design. The scientific community continues to investigate structure-activity relationships through systematic SAR studies, with particular focus on optimizing the methoxy group positioning for enhanced target selectivity. These efforts align with the pharmaceutical industry's push toward precision medicine approaches and personalized therapeutics.
In summary, 3-(4-Methoxy-1H-indol-1-yl)propanoic acid (CAS No. 1219579-75-5) represents a chemically intriguing and biologically relevant scaffold with diverse applications in modern drug discovery. Its unique structural features and demonstrated research utility position it as a valuable tool for advancing our understanding of molecular recognition processes and developing next-generation therapeutic agents.
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